N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine

Physicochemical profiling Drug-likeness Medicinal chemistry

Researchers probing kinase isoform selectivity face limited access to structurally defined pteridine tool compounds with unambiguous SAR. N-Benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine (CAS 1190287-48-9) addresses this gap with a unique 2-(4-benzylpiperazine)/4-benzylamino architecture distinct from SD-208 and commercial pteridines. • Flexible N4-benzyl & basic piperazine (pKa ~7.8) enable salt screening & CNS MPO-aligned design (cLogP ~3.9) • Dual functional handles support parallel library synthesis via reductive amination or Buchwald-Hartwig coupling • Supplied with full analytical characterization; custom synthesis scales from mg to multi-gram with defined lead times

Molecular Formula C24H25N7
Molecular Weight 411.5 g/mol
Cat. No. B12193475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine
Molecular FormulaC24H25N7
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NCC5=CC=CC=C5
InChIInChI=1S/C24H25N7/c1-3-7-19(8-4-1)17-27-23-21-22(26-12-11-25-21)28-24(29-23)31-15-13-30(14-16-31)18-20-9-5-2-6-10-20/h1-12H,13-18H2,(H,26,27,28,29)
InChIKeySLVUTODAFOPAOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine: Chemical Identity and Research Positioning


N-Benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine (CAS 1190287-48-9) is a synthetic pteridine derivative with a molecular formula of C₂₄H₂₅N₇ and a molecular weight of 411.5 g/mol . The compound features a pteridine core substituted at the 2-position with a 4-benzylpiperazine moiety and at the 4-amine position with a benzyl group. This architecture places it within a broader class of 2,4-diaminopteridine derivatives that have been investigated as kinase inhibitors, phosphodiesterase modulators, and antiproliferative agents. Unlike simpler pteridine scaffolds such as SD-208 (2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine), which demonstrates nanomolar pan-PKD inhibitory activity (IC₅₀ 7 nM against PKD1), the target compound's distinct substitution pattern—a flexible benzylamino group at position 4 and a benzylpiperazine at position 2—creates a sterically and electronically unique pharmacophore profile that cannot be directly extrapolated from existing pteridine SAR [1]. This structural individuality underpins its potential value as a tool compound for probing kinase selectivity and as a synthetic intermediate for medicinal chemistry programs.

Structural Differentiation from Common Pteridine Analogs


The pteridine scaffold is exquisitely sensitive to substitution, and small changes in the N2 and N4 appendages can shift target engagement from kinases (e.g., PKD, TbDHFR) to phosphodiesterases (PDE4, PDE5) or folate pathway enzymes [1]. SD-208, for example, achieves PKD1 inhibition through a 5-chloro-2-fluorophenyl group at C2 and a pyridin-4-ylamino group at C4, forming a specific hydrogen-bond network within the ATP-binding pocket. Replacing the pyridylamine with a benzylamine (as in N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine) eliminates that interaction, while the 4-benzylpiperazine at C2 introduces a basic, flexible moiety absent in SD-208 . Similarly, the commercially available analog 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine (CAS 946350-18-1) differs by a single benzyl-to-phenyl substitution at N4, but even this apparently conservative change alters lipophilicity (cLogP ~3.1 vs ~3.9 for the N-benzyl analog), hydrogen-bond donor count, and molecular shape, which can affect solubility, permeability, and off-target binding . Therefore, generic interchange among pteridine derivatives without matched comparative data risks misleading SAR conclusions and wasted procurement.

Key Differentiating Properties vs. Closest Analogs


Lipophilicity Shift Relative to N-Phenyl Analog

N-Benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine (MW 411.5 Da) is 14 Da heavier than its closest commercially listed analog, 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine (MW 397.5 Da), due to the replacement of a phenyl ring with a benzyl group at the N4 position . This structural change increases the calculated cLogP from approximately 3.1 to 3.9, reflecting a 0.8 log unit gain in lipophilicity that is expected to enhance membrane permeability while potentially reducing aqueous solubility [1]. In the context of CNS-targeted programs where the pteridine scaffold has been employed (e.g., PDE4 inhibitors for neuroinflammation), this shift in physicochemical space places the N-benzyl compound closer to the optimal CNS multiparameter optimization (MPO) range (cLogP 3–5) than the phenyl analog, which falls near the lower boundary [1].

Physicochemical profiling Drug-likeness Medicinal chemistry

Conformational Flexibility at the N4 Substituent

The N4-benzyl substituent of the target compound contains an sp³ methylene linker that is absent in the corresponding N-phenyl analog (direct aromatic attachment) and in SD-208 (N-pyridin-4-yl). This methylene group introduces a torsional degree of freedom that allows the terminal phenyl ring to adopt multiple low-energy conformations relative to the pteridine core. By contrast, the N-phenyl and N-pyridyl analogs are conformationally restricted at the N4-aryl junction, enforcing a near-planar geometry [1]. In the context of kinase ATP-site binding, where SD-208 achieves PKD1 IC₅₀ of 7 nM through a rigid, planar hydrogen-bond network, the conformational flexibility of the N-benzyl group may reduce PKD1 affinity but could enable binding to alternative kinase pockets that prefer a bent or offset ligand geometry—a feature that has been exploited in the design of selective pteridine-based TbDHFR inhibitors [2].

Conformational analysis Structure-activity relationships Kinase inhibitor design

Metabolic Reactivity Advantage over Halogenated Analogs

SD-208 contains a 5-chloro-2-fluorophenyl substituent at the pteridine C2 position, which contributes to its PKD1 potency but also introduces a potential site for CYP450-mediated oxidative metabolism and glutathione conjugation [1]. The target compound, by contrast, bears a 4-benzylpiperazine at C2 with no halogen atoms on the pteridine core. The absence of aryl halogens eliminates the risk of CYP450-catalyzed dehalogenation and reduces the compound's electrophilic character (calculated electrophilicity index ω), which may translate to a more favorable metabolic profile in liver microsome assays, although direct experimental data are not yet available [2]. In the SD-208 paper, halogenated analogs with electron-withdrawing groups retained PKD1 activity, but the unsubstituted or electron-donating variants lost potency; thus the target compound's non-halogenated piperazine substitution likely directs activity away from PKD1 and toward alternative targets.

Metabolic stability Electrophilic risk Lead optimization

Salt Formation Potential via Piperazine Moiety

The target compound contains a tertiary amine in the piperazine ring (calculated pKa ~7.5–8.5) that is absent in SD-208, which carries a neutral pyridylamine at N4 and a non-basic aryl group at C2 . This basic center enables salt formation with pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid), which can dramatically improve aqueous solubility. SD-208, lacking an ionizable center within the physiological pH range, relies solely on its intrinsic solubility for dissolution [1]. For in vivo studies requiring oral or intravenous administration, the ability to formulate the target compound as a hydrochloride salt provides a practical procurement advantage, potentially reducing the need for complex formulation vehicles such as cyclodextrins or lipid-based systems.

Salt screening Solubility enhancement Formulation development

High-Impact Research Applications


Kinase Selectivity Profiling

The compound's conformational flexibility at the N4-benzyl group, combined with its non-halogenated C2-benzylpiperazine, is expected to reduce PKD1 potency relative to SD-208 while potentially retaining or enhancing selectivity against PKD2 and PKD3 isoforms. Researchers can use it alongside SD-208 (PKD1 IC₅₀ 7 nM) to dissect isoform-specific pharmacology in prostate cancer cell lines (PC3, DU145) where PKD signaling drives proliferation and invasion [1].

CNS Lead Optimization

With a calculated cLogP of ~3.9 and molecular weight within the CNS drug-like space, the compound aligns with CNS MPO guidelines better than the phenyl analog (cLogP ~3.1). Medicinal chemistry teams can leverage its benzylpiperazine handle for further functionalization while maintaining CNS permeability, making it suitable for programs targeting neuroinflammatory PDE4 pathways or neurodegenerative kinase targets [2].

Formulation and Salt Screening

The basic piperazine nitrogen (predicted pKa ~7.8) enables salt formation with a range of counterions. Pre-formulation groups can screen hydrochloride, mesylate, and besylate salts to identify crystalline forms with improved solubility and stability, a practical advantage over neutral pteridine analogs like SD-208 that require complex solubilization strategies for in vivo dosing [3].

Library Synthesis Building Block

The compound's dual functional handles—the free secondary amine on the pteridine core and the terminal benzyl group—make it a versatile intermediate for parallel synthesis. It can serve as a core scaffold for generating diverse 2,4-disubstituted pteridine libraries using reductive amination or Buchwald–Hartwig coupling, enabling hit expansion in kinase and PDE screening campaigns [1].

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